Regioisomeric Differentiation: 2,3-Dichloro vs. 2,4-Dichloro Substitution
The 2,3-dichloro substitution pattern confers distinct physicochemical properties compared to the 2,4-dichloro isomer. The difference in predicted lipophilicity (XLogP) and topological polar surface area (TPSA) can impact chromatographic behavior and solubility, which are critical for purification and formulation. The 2,3-isomer has a predicted XLogP of 2.2 and a TPSA of 21.3 Ų [1]. In contrast, the 2,4-isomer has a predicted pKa of 8.10±0.40, suggesting a difference in basicity that would affect its reactivity and salt formation [2].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP: 2.2; TPSA: 21.3 Ų |
| Comparator Or Baseline | 2-(2,4-dichlorophenyl)morpholine (CAS 1097797-70-0) with predicted pKa: 8.10±0.40 |
| Quantified Difference | Different predicted physicochemical property values indicating distinct behavior. |
| Conditions | Computational predictions based on molecular structure. |
Why This Matters
These physicochemical differences are crucial for method development, ensuring the correct regioisomer is sourced and utilized in analytical and synthetic protocols.
- [1] Chem960. (n.d.). 1251196-26-5 (2-(2,3-二氯苯基)吗啉,2-(2,3-dichlorophenyl)morpholine) Compound Information. View Source
- [2] Kuujia. (n.d.). Cas no 1097797-70-0 (2-(2,4-dichlorophenyl)morpholine) Product Information. View Source
